Target Engagement: Direct HMGB1/2 Binding vs. NLRP3 Inflammasome Inhibition
Inflachromene directly binds to the Box A domain of HMGB1 and HMGB2 proteins, a mechanism distinct from NLRP3 inflammasome inhibitors like MCC950. This direct protein interaction differentiates its anti-inflammatory activity from compounds targeting downstream inflammasome activation. [1]
| Evidence Dimension | Primary molecular target and mechanism |
|---|---|
| Target Compound Data | Direct binding to HMGB1 and HMGB2 (Box A domain); inhibits post-translational modification and translocation. |
| Comparator Or Baseline | MCC950: Direct inhibitor of NLRP3 (IC50 = 7.5 nM in BMDMs); no direct binding to HMGB1. |
| Quantified Difference | N/A (qualitative difference in primary target class) |
| Conditions | Cell-free binding assays; cellular assays in BMDMs and HMDMs. |
Why This Matters
Researchers investigating the role of extracellular HMGB1 in sterile inflammation require a direct HMGB inhibitor like ICM, as NLRP3 inhibitors target a different, albeit converging, inflammatory pathway.
- [1] Coll, R. C., Robertson, A. A., Chae, J. J., Higgins, S. C., Muñoz-Planillo, R., Inserra, M. C., ... & O'Neill, L. A. (2015). A small-molecule inhibitor of the NLRP3 inflammasome for the treatment of inflammatory diseases. Nature Medicine, 21(3), 248–255. View Source
